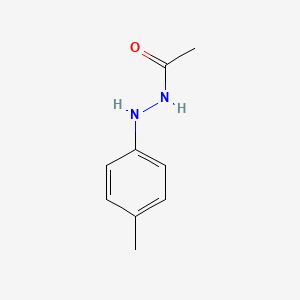

N'-(4-Methylphenyl)acetohydrazide

描述

N'-(4-Methylphenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis and Derivatives

N'-(4-Methylphenyl)acetohydrazide is often synthesized through condensation reactions involving acetohydrazide and appropriate aldehydes or ketones. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities. For instance, it can be reacted with different electrophiles to form hydrazone derivatives, which have been shown to possess significant pharmacological properties.

Table 1: Synthesis Pathways for this compound Derivatives

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Condensation | Acetohydrazide + Aldehyde | Hydrazone derivative | Enhances biological activity |

| Oxidation | This compound | N-Oxide metabolites | Potential for metabolic studies |

| Complexation | Transition metals + Hydrazides | Metal complexes | Investigated for catalytic properties |

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For example, derivatives of acetohydrazides have shown promising results in inhibiting the growth of various cancer cell lines.

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, outperforming standard chemotherapeutic agents .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively.

- Research Findings : Studies have shown that it exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities. Its derivatives are being explored for:

- Anti-inflammatory Effects : Some studies suggest that certain modifications to the hydrazide structure may enhance anti-inflammatory properties.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Future Directions in Research

The ongoing research into this compound focuses on:

- Development of Novel Derivatives : Exploring new synthetic routes to develop derivatives with improved efficacy and reduced side effects.

- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.

- Clinical Trials : Initiating clinical trials to evaluate the safety and effectiveness of promising candidates derived from this compound in humans.

化学反应分析

Condensation Reactions

N'-(4-Methylphenyl)acetohydrazide undergoes condensation reactions with carbonyl compounds (e.g., benzaldehydes) to form Schiff bases. This reaction is typically performed in ethanol under reflux conditions. Key steps include:

-

Reaction with benzaldehyde derivatives : Stirring the compound with aldehyde derivatives in ethanol at room temperature yields substituted benzylidene derivatives. The reaction mixture is concentrated, and the product is precipitated as a solid .

-

Spectroscopic characterization : The resulting compounds exhibit distinct NMR and IR signatures. For example, the hydrazone derivative (E)-N'-(4-Methoxybenzylidene)-2-p-tolylacetohydrazide shows a singlet at δ 11.33 ppm (NH proton) and IR bands at 1722 cm⁻¹ (C=O) and 1669 cm⁻¹ (cyclic amide) .

Table 1: Condensation Reaction Conditions and Products

Oxidation Reactions

The compound undergoes oxidation to form N-oxides , particularly via m-chloroperbenzoic acid (m-CPBA) in acetone. This reaction requires precise control:

-

Mechanism : Dropwise addition of m-CPBA in cold conditions (0–5°C) followed by stirring in the dark for 30 days. The N-oxide is unstable in methanolic solutions but can be confirmed via LC-MS .

-

Biological relevance : Oxidation products are metabolites in enzymatic studies, indicating potential bioactivity pathways .

Table 2: Oxidation Reaction Details

| Oxidizing Agent | Conditions | Product | Analysis Method |

|---|---|---|---|

| m-CPBA | Acetone, 0–5°C, dark | N'-oxide | LC-MS (m/z 304 for [M-1]) |

Hydrolysis

Hydrolysis of this compound derivatives (e.g., hydrazones) yields hydrazides and aldehydes . For example, enzymatic hydrolysis in microsomal systems produces:

-

Hydrazide : The parent compound.

-

Aldehydes : Corresponding aromatic aldehydes (e.g., 4-fluorobenzaldehyde) .

-

Conditions : Requires microsomal enzymes and cofactors (e.g., NADPH) .

Table 3: Hydrolysis Products and Conditions

| Starting Material | Reaction Conditions | Products |

|---|---|---|

| Hydrazones | Microsomes, NADPH | Hydrazide + aldehyde |

Substitution and Cyclocondensation

The compound participates in substitution reactions and cyclocondensations :

-

Reaction with acetyl acetone : Fusion at 160°C yields cyclic amide derivatives. IR spectra confirm C=O stretches at 1722 cm⁻¹ and 1669 cm⁻¹ .

-

Reaction with phenyl isocyanate : Forms N-phenyl amino carbonyl derivatives, characterized by NH proton singlets in NMR .

Table 4: Cyclocondensation and Substitution Data

Analytical Characterization

Spectroscopic methods are critical for verifying reaction outcomes:

-

¹H NMR : Proton environments are resolved, e.g., δ 2.25 ppm (CH₃) and δ 11.33 ppm (NH) in Schiff bases .

-

IR : Key absorptions include NH stretches (~3323 cm⁻¹) and C=O stretches (~1722 cm⁻¹) .

-

Mass Spectrometry : LC-MS confirms molecular ions (e.g., [M-1] at m/z 304 for N-oxides) .

Table 5: Spectroscopic Data for Reaction Products

| Compound | IR Peaks (cm⁻¹) | ¹H NMR Data | Mass Data |

|---|---|---|---|

| Schiff base (4a) | 1722 (C=O), 1669 (C=O cyclic amide) | δ 11.33 (NH), δ 2.25 (CH₃) | [M+1] = 314 |

| N-oxide | – | – | [M-1] = 304 |

Biological Relevance

属性

CAS 编号 |

61700-79-6 |

|---|---|

分子式 |

C9H12N2O |

分子量 |

164.20 g/mol |

IUPAC 名称 |

N'-(4-methylphenyl)acetohydrazide |

InChI |

InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12) |

InChI 键 |

CXXPSOUBODTKJI-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)NNC(=O)C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。